molecular formula C14H15N5O2 B2463758 1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 63351-31-5

1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2463758
CAS No.: 63351-31-5
M. Wt: 285.307
InChI Key: RLUMPOKYAUXRGW-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative designed for research applications, particularly in the field of oncology. This compound belongs to a class of molecules known for their potential as multi-kinase inhibitors. Structurally related 1,3-dimethyl-1H-purine-2,6-dione analogues have demonstrated potent anticancer activity and the ability to inhibit key oncogenic kinases such as PI3Kα and B-Raf V600E , which are critical drivers in various cancer cell proliferation and survival pathways . The presence of the p-tolylamino substituent at the 8-position is a key pharmacophoric feature that is often associated with enhanced biological activity and binding affinity in this chemical series . Mechanistic studies on similar compounds indicate that their anti-proliferative effects are achieved through the disruption of cell cycle regulation and cytokinesis, leading to apoptosis in malignant cells . Researchers can utilize this compound as a chemical tool to investigate purine-based signaling mechanisms and to explore new therapeutic strategies against kinase-dependent cancers. As with all reagents of this nature, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,3-dimethyl-8-(4-methylanilino)-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-8-4-6-9(7-5-8)15-13-16-10-11(17-13)18(2)14(21)19(3)12(10)20/h4-7H,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUMPOKYAUXRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the dimethyl and p-tolylamino groups through substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 8

The biological activity of xanthine derivatives is highly sensitive to substitutions at position 8. Below is a comparative analysis of key analogs:

Compound Name Position 8 Substituent Key Biological Effects Reference
1,3-Dimethyl-8-(p-tolylamino)-...-dione p-Tolylamino (aromatic amine) Hypothesized analgesic/kinase inhibition* N/A
1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-dione (3j) Pyridinyloxy (electron-deficient) Loss of CNS activity, retained analgesia
8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-dione (3m) Halogenated pyridinyloxy Analgesic, no CNS stimulation
8-(Methylsulfonyl)-7-ethyl-1,3-dimethyl-dione (34) Methylsulfonyl (electron-withdrawing) Necroptosis inhibition (MLKL targeting)
8-(Diethylaminomethyl)-1,3,7-trimethyl-dione Diethylaminomethyl (aliphatic amine) Unreported; likely modulates solubility
8-Morpholino-3-methyl-dione Morpholino (cyclic amine) Unreported; potential kinase modulation

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl in compound 34) enhance target specificity for enzymes like MLKL, critical in necroptosis pathways .
  • Aromatic amines (e.g., p-tolylamino) may improve receptor binding due to π-π stacking interactions, as seen in kinase inhibitors .
  • Pyridinyloxy substituents (3j, 3m) eliminate CNS stimulation while preserving analgesia, suggesting a decoupling of adenosine receptor subtypes .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Compound Molecular Weight LogP* Solubility Notable Activity
Target Compound (p-tolylamino) ~299.3 ~1.8 Moderate Hypothesized kinase inhibition
8-(Methylsulfonyl)-dione (34) 287.08 0.5 Low MLKL inhibition (IC50: <100 nM)
8-(Trifluoropropyl)-dione (3-29A) 279.3 2.1 Low Unreported
8-Benzyl-dione (73f) 331.4 3.0 Very low HSP90 inhibition*

Notes:

  • Sulfonyl derivatives (e.g., 34) exhibit lower LogP values, enhancing polarity but reducing membrane permeability .

Research Findings and Implications

  • Analgesia vs.
  • Kinase Inhibition : Sulfonyl and aromatic amine substituents (e.g., target compound, 34) show promise in targeting kinases like MLKL or HSP90, relevant in cancer and inflammatory diseases .
  • Metabolic Stability: Aliphatic amines (e.g., diethylaminomethyl in ) may enhance metabolic stability compared to aromatic groups, which are prone to cytochrome P450 oxidation.

Biological Activity

1,3-Dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their roles in various biochemical processes, including cellular signaling and energy metabolism. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C14H15N5O2
  • Molecular Weight : 273.30 g/mol
  • CAS Number : 63351-31-5

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing physiological responses.

Biological Activities

  • Antioxidant Activity : Studies have indicated that purine derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity is significant in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : Preliminary research suggests that this compound displays cytotoxic effects on certain cancer cell lines. This property could be leveraged for developing anti-cancer therapies.

Case Studies

Several studies have investigated the biological effects of related purine compounds:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various purine derivatives on human cancer cell lines. Results indicated that compounds similar to this compound showed significant inhibition of cell proliferation at specific concentrations .
  • Inflammatory Response Modulation : Another research explored the anti-inflammatory properties of purine derivatives in animal models of inflammation. The findings suggested that these compounds could significantly reduce markers of inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other known purines is essential:

Compound NameStructureBiological Activity
CaffeineCaffeineStimulant; enhances alertness
TheophyllineTheophyllineBronchodilator; anti-inflammatory
1,3-DimethylxanthineDimethylxanthineMild stimulant; diuretic

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 8-position of the purine core. A common approach uses 8-bromo-1,3-dimethylxanthine as a precursor, reacting it with p-toluidine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a catalyst like triethylamine . Key optimizations include:

  • Temperature control : 80–100°C to balance reaction rate and side-product formation.
  • Solvent selection : DMF enhances nucleophilicity of p-toluidine.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization improves purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., p-tolylamino protons at δ 7.1–7.3 ppm, methyl groups at δ 3.2–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/water) assess purity (>98%) and detect trace impurities .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+ m/z 342.16) validates molecular formula .

Q. How does the p-tolylamino substituent influence solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility : The hydrophobic p-tolyl group reduces aqueous solubility (logP ≈ 1.8), necessitating DMSO or ethanol as solvents for in vitro assays .
  • Stability : Degradation studies (pH 7.4 buffer, 37°C) show <10% decomposition over 24 hours, monitored via HPLC. Hydrolysis at the 8-position is minimal due to steric hindrance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the p-tolylamino group on biological activity?

Methodological Answer:

  • Analog synthesis : Replace p-tolylamino with cyclohexylamino, hydrazinyl, or alkyl groups to assess substituent effects .
  • Biological assays : Compare IC50 values in enzyme inhibition (e.g., phosphodiesterase) or antiviral activity (e.g., hepatitis C replication) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity differences based on substituent hydrophobicity/steric bulk .

Q. How should contradictory data on biological activity (e.g., varying IC50 values across studies) be analyzed?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), enzyme sources (recombinant vs. tissue-extracted), and incubation times .
  • Control experiments : Include positive controls (e.g., theophylline for phosphodiesterase inhibition) and validate compound stability during assays .
  • Meta-analysis : Pool data from ≥3 independent studies using ANOVA to identify outliers and systemic biases .

Q. What strategies mitigate off-target effects in in vivo studies of this compound?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance selectivity for target tissues .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) and tissue distribution (LC-MS/MS) to adjust dosing schedules .
  • CRISPR-Cas9 screens : Validate target specificity by knocking out putative off-target receptors in animal models .

Q. How do in vitro and in vivo metabolic pathways differ for this compound, and how can metabolites be identified?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Detect phase I metabolites (oxidized p-tolyl group) via UPLC-QTOF .
  • In vivo profiling : Administer radiolabeled compound (14C) to rodents; collect urine/feces for metabolite extraction and NMR identification .
  • Enzyme inhibition assays : Test metabolites for CYP450 inhibition to assess drug-drug interaction risks .

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